molecular formula C17H16F3N3O3S B2871537 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097873-52-2

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2871537
CAS No.: 2097873-52-2
M. Wt: 399.39
InChI Key: SDGRMELWDMZBOI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked to a pyridin-3-ylmethyl group, which is further substituted with a 2-oxopyrrolidin-1-yl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)14-4-1-2-5-15(14)27(25,26)22-10-12-8-13(11-21-9-12)23-7-3-6-16(23)24/h1-2,4-5,8-9,11,22H,3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGRMELWDMZBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a carbonyl compound can yield the pyrrolidine ring.

    Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings with the sulfonamide group. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium azide or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Pharmaceutical Development: Its stability and bioavailability make it a candidate for drug formulation and testing.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group can form hydrogen bonds with target proteins. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Availability/Purity
Target Compound :
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
C₁₆H₁₅F₃N₄O₃S (inferred) ~434.3 (calculated) - 2-(Trifluoromethyl)benzene sulfonamide
- Pyridin-3-ylmethyl linker with 2-oxopyrrolidinyl
Not specified in evidence
Analog 1 :
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
C₁₆H₁₅N₅O₃S₂ 389.45 - Benzothiadiazole sulfonamide (electron-deficient aromatic core)
- Lacks CF₃ group
CAS 2097896-17-6 (exact availability unspecified)
Analog 2 :
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butyl}-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide
C₂₁H₂₅F₃N₄O₃S 470.51 - Pyrazole with cyclopropyl and CF₃ substituents
- Butyl linker instead of pyridinylmethyl
Available: 3 mg (purity unspecified)
Analog 3 :
N-[5-(pyridin-3-yl)quinolin-8-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
C₂₁H₁₅F₃N₄O₂S 444.43 - Quinolinyl scaffold
- 3-(Trifluoromethyl)benzenesulfonamide
Purity: 95% (CAS 172.18)

Key Observations :

Core Scaffold Diversity: The target compound and Analog 1 share a pyridine-pyrrolidinone motif, but Analog 1 replaces the CF₃-substituted benzene with a benzothiadiazole group, which may alter electronic properties and target selectivity . Analog 3 utilizes a quinoline core, expanding aromatic π-system interactions, which could enhance binding to planar active sites .

Substituent Effects: The CF₃ group in the target compound and Analog 2/3 improves metabolic stability and lipophilicity compared to non-fluorinated analogs. The 2-oxopyrrolidinyl group (present in the target and Analog 1/2) may enhance solubility via hydrogen bonding, though its absence in Analog 3 suggests divergent design priorities .

Research Findings and Implications

While biological data are absent in the evidence, structural trends suggest:

  • Electron-Withdrawing Groups : The CF₃ and benzothiadiazole moieties (target and Analog 1) may enhance binding to electron-rich enzyme active sites, such as ATP-binding pockets in kinases .
  • Scaffold Hybridization: Combining pyridine-pyrrolidinone (target) with pyrazole (Analog 2) or quinoline (Analog 3) motifs reflects strategies to balance solubility, target affinity, and pharmacokinetics.
  • Synthetic Accessibility : The availability of Analog 2 (3 mg) and Analog 3 (95% purity) underscores feasible synthetic routes for further derivatization, though the target compound’s synthetic pathway remains unspecified .

Biological Activity

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrrolidine Moiety : May influence the pharmacokinetics and binding properties.
  • Trifluoromethyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Sulfonamide Group : Known for its diverse biological activities, including antimicrobial effects.

The molecular formula is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S, with a molecular weight of approximately 353.378 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, affecting physiological processes such as fluid balance and pH regulation.
  • Receptor Modulation : The pyridine and pyrrolidine moieties may interact with various receptors, modulating their activity and influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds containing the sulfonamide group have demonstrated effectiveness against various pathogens, including bacteria and fungi. A comparative study showed that related compounds had IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania spp., highlighting the potential of sulfonamide derivatives in treating parasitic infections .

Cardiovascular Effects

Studies on related sulfonamide derivatives suggest they may influence cardiovascular functions. For example, a study evaluating benzenesulfonamide derivatives indicated changes in perfusion pressure and coronary resistance in isolated rat heart models, supporting the hypothesis that these compounds can modulate cardiovascular responses .

Case Studies

  • Antimicrobial Efficacy : A series of experiments assessed the activity of sulfonamide derivatives against R. solanacearum, revealing that certain trifluoromethylpyridine amide derivatives exhibited high antibacterial activity (up to 67% inhibition) compared to standard treatments .
  • Cardiovascular Impact : A specific study investigated the effects of benzenesulfonamide on perfusion pressure in isolated rat hearts, demonstrating significant alterations in cardiac function dependent on dosage .

Data Tables

Compound NameTarget PathogenIC50 (mM)Reference
Compound 3aL. infantum0.059
Compound 3bL. amazonensis0.070
This compoundR. solanacearum0.067

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